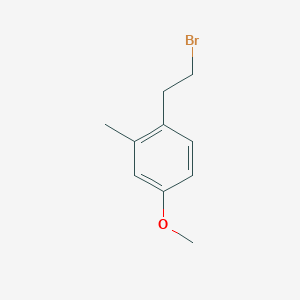

1-(2-Bromoethyl)-4-methoxy-2-methylbenzene

Description

Strategic Importance of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene and Analogues as Synthetic Intermediates

While specific, large-scale applications of this compound (CAS 30888-96-1) are not extensively documented in publicly available literature, its strategic importance can be inferred from the reactivity of its constituent parts and the known applications of its structural analogues. chemistryviews.org The methoxy (B1213986) group is an activating, ortho-para directing group in electrophilic aromatic substitution, while the methyl group is also activating and ortho-para directing. The bromoethyl side chain is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Analogues such as (2-Bromoethyl)benzene (B7723623) are known to be valuable starting materials in the synthesis of a variety of compounds. wikipedia.org They are used to produce β-phenethyl derivatives, which are found in fragrances and pharmaceuticals. rsc.org For instance, (2-Bromoethyl)benzene is a precursor in the synthesis of certain antimicrobial agents and is used in the production of N-phenethyl-4-piperidone, an intermediate in the synthesis of fentanyl. bldpharm.comchemicalbook.com The presence of the methoxy and methyl groups on the benzene (B151609) ring of this compound would be expected to modulate the reactivity and solubility of the molecule, potentially leading to derivatives with specific biological activities or material properties.

The bromoethyl group is a good leaving group, making it amenable to reactions such as Williamson ether synthesis to form aromatic ethers, and reactions with amines to produce secondary and tertiary amines, which are important structural motifs in many biologically active molecules. wikipedia.org

Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 1-(2-Bromoethyl)-4-methoxybenzene | 1-Bromo-4-methoxy-2-methylbenzene |

| CAS Number | 30888-96-1 chemistryviews.org | 14425-64-0 nist.govnih.gov | 27060-75-9 nih.govacs.org |

| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁BrO nist.govnih.gov | C₈H₉BrO nih.govacs.org |

| Molecular Weight | 229.11 g/mol | 215.09 g/mol nih.gov | 201.06 g/mol acs.org |

| IUPAC Name | This compound | 1-(2-bromoethyl)-4-methoxybenzene nih.gov | 1-bromo-4-methoxy-2-methylbenzene acs.org |

| Boiling Point | Not available | 525.56 K (Joback Method) | 111-112°C at 15 mm Hg nih.gov |

| Density | Not available | Not available | 1.424 g/mL at 25°C nih.gov |

This table presents a comparison of the physicochemical properties of the target compound and two of its close structural analogues. Data is sourced from various chemical databases.

Historical Context of Bromoethylation and Related Aryl Halogenations

The introduction of alkyl groups onto aromatic rings is a cornerstone of organic synthesis, with its roots in the work of Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryworld.com They discovered that a Lewis acid catalyst, such as aluminum chloride, could promote the reaction between an alkyl halide and an aromatic compound, a process now known as Friedel-Crafts alkylation. chemistryviews.orgwikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to generate an electrophile that is then attacked by the electron-rich aromatic ring. nist.gov

While direct bromoethylation of arenes using 1,2-dibromoethane (B42909) is often problematic due to the potential for polymerization and other side reactions, related haloalkylation reactions have been developed. For instance, bromomethylation, the introduction of a -CH₂Br group, can be achieved using reagents like a mixture of formaldehyde (B43269) and hydrogen bromide. sciencemadness.org The bromoethyl group can also be introduced through other synthetic routes, such as the anti-Markovnikov addition of hydrogen bromide to a vinyl arene. chemicalbook.com

The development of these alkylation and halogenation reactions has been pivotal in organic chemistry, enabling the synthesis of a vast array of substituted aromatic compounds that serve as intermediates for more complex targets. libretexts.orgopenaccessjournals.com

Overview of Research Directions for Aromatic Compounds Bearing Bromoethyl and Methoxy Substituents

Current research involving aromatic compounds with bromoethyl and methoxy functionalities is often directed towards the synthesis of novel bioactive molecules and functional materials. The interplay between the electron-donating methoxy group and the reactive bromoethyl group allows for diverse synthetic strategies.

The methoxy group, being an anisole (B1667542) derivative, is a common feature in many natural products and pharmaceuticals. openaccessjournals.com Its presence can influence the pharmacokinetic properties of a molecule. The bromoethyl side chain serves as a versatile anchor point for introducing other functionalities through nucleophilic substitution reactions. This is particularly useful in the construction of libraries of compounds for drug discovery, where different side chains can be appended to a common aromatic core to explore structure-activity relationships. chemicalbook.com

Research in this area often focuses on developing more efficient and selective synthetic methods. This includes the use of novel catalysts to control the regioselectivity of reactions on the aromatic ring and to improve the efficiency of transformations at the bromoethyl group. Furthermore, there is an ongoing interest in the application of these intermediates in the synthesis of complex natural products and their analogues.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30888-96-1 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

FBVPFTNBGOMNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCBr |

Origin of Product |

United States |

Reactivity Profiles and Transformative Chemistry of 1 2 Bromoethyl 4 Methoxy 2 Methylbenzene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary reactive site on 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene for the reactions discussed in this section is the ethyl bromide group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions where a nucleophile replaces the bromide ion.

Mechanism and Stereochemical Aspects of S_N1 and S_N2 Pathways

The bromoethyl group in This compound is a primary alkyl halide. Generally, primary alkyl halides strongly favor the S_N2 (bimolecular nucleophilic substitution) mechanism. This is due to the relatively unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a nucleophile.

In a theoretical S_N2 reaction involving this compound, a nucleophile would attack the carbon atom bonded to the bromine from the opposite side, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.

The competing S_N1 (unimolecular nucleophilic substitution) mechanism is highly unlikely for this primary alkyl halide. The S_N1 pathway proceeds through a carbocation intermediate. A primary carbocation is energetically unfavorable and thus difficult to form. Therefore, reactions requiring the formation of the 1-(4-methoxy-2-methylphenyl)ethyl cation are not expected to proceed readily under typical nucleophilic substitution conditions.

Formation of Carbon-Heteroatom Bonds (e.g., Amination, Etherification, Thiolation)

Based on general S_N2 reactivity, This compound would be expected to react with various heteroatom nucleophiles to form new carbon-heteroatom bonds.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines would likely yield the corresponding primary, secondary, or tertiary amines.

Etherification: Treatment with an alkoxide, such as sodium methoxide, would be expected to produce the corresponding ether through the Williamson ether synthesis.

Thiolation: Reaction with a thiol or a thiolate salt would likely result in the formation of a thioether.

Formation of Carbon-Carbon Bonds via Nucleophilic Attack

The formation of new carbon-carbon bonds at the ethyl group could theoretically be achieved using strong carbon nucleophiles. For instance, reaction with cyanide ions would be expected to yield the corresponding nitrile. Similarly, reaction with enolates or organometallic reagents like Grignards or organolithiums could potentially lead to chain extension, although the strong basicity of these reagents might also promote elimination reactions as a competing pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the bromoethyl group can participate in some cross-coupling reactions, the aryl ring itself presents another potential site for such transformations if it were halogenated. The provided compound name does not indicate a halogen on the aromatic ring. However, for the purpose of addressing the outline, we will consider the reactivity of the alkyl bromide.

Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that typically forms carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov While this reaction is most common for aryl, vinyl, or allyl halides, advancements have enabled the use of alkyl halides as coupling partners.

Theoretically, This compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a suitable palladium catalyst and base. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the aryl group from the boronic acid. The general mechanism involves an oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Without specific experimental data, it is not possible to provide details on yields, optimal catalysts, ligands, bases, or reaction conditions for this transformation with This compound .

Other Palladium-Catalyzed C-C and C-N Cross-Couplings

The primary alkyl bromide functional group in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While challenges such as slow oxidative addition and potential β-hydride elimination exist for alkyl halides compared to their aryl counterparts, the development of specialized phosphine (B1218219) ligands has significantly broadened the scope of these transformations. nih.govresearchgate.net

Palladium-Catalyzed C-C Couplings: Suzuki and Negishi couplings are prominent examples of Pd-catalyzed reactions applicable to primary alkyl bromides. In a Suzuki coupling, the alkyl bromide reacts with an organoboron compound, while in a Negishi coupling, an organozinc reagent is used. nih.govorganic-chemistry.org These reactions are prized for their functional group tolerance. For instance, palladium catalysts supported by bulky, electron-rich trialkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or tricyclopentylphosphine (B1587364) (PCyp₃), have proven effective for coupling primary alkyl bromides with various organometallic partners at mild temperatures. nih.govorganic-chemistry.org This allows the 2-(4-methoxy-2-methylphenyl)ethyl unit to be joined to a wide array of alkyl, alkenyl, or aryl fragments. organic-chemistry.orgnobelprize.org

Representative Palladium-Catalyzed C-C Couplings of Primary Alkyl Bromides

| Coupling Type | Organometallic Reagent | Catalyst System | Base/Additive | Solvent | Temp. | Ref. |

|---|---|---|---|---|---|---|

| Suzuki | Alkylborane | Pd(OAc)₂ / PCy₃ | K₃PO₄·H₂O | Toluene/H₂O | RT | nih.gov |

| Negishi | Alkylzinc Halide | Pd₂(dba)₃ / PCyp₃ | N-Methylimidazole (NMI) | THF/NMP | 80 °C | organic-chemistry.org |

Palladium-Catalyzed C-N Couplings (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has been extended to include the coupling of alkyl halides with amines, providing a direct route to substituted amine products. acs.org This transformation involves reacting this compound with a primary or secondary amine (or an ammonia surrogate like benzophenone (B1666685) imine) in the presence of a palladium catalyst and a strong base. youtube.comacs.orgnih.gov The choice of ligand is critical to prevent side reactions and ensure high yields. acs.org Hindered trialkylphosphine ligands are often employed to facilitate these challenging couplings. acs.orgnih.gov This methodology enables the introduction of various nitrogen-containing functional groups at the terminus of the ethyl chain.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly in the domain of cross-electrophile couplings.

Cross-electrophile coupling is a powerful strategy that joins two different electrophiles, such as an alkyl bromide and an aryl bromide, using a metallic reductant like manganese or zinc powder. nih.govrsc.org In this context, this compound serves as the primary alkyl bromide coupling partner. This approach avoids the need to pre-form sensitive organometallic nucleophiles. rsc.orgwisc.edu

Recent advancements have demonstrated the successful nickel-catalyzed cross-coupling of primary alkyl bromides with a variety of aryl bromides. nih.govrsc.org These reactions often utilize a Ni(II) salt, such as NiBr₂, in conjunction with a specialized ligand. For example, a spiro-bidentate-pyox ligand has been shown to be effective, tolerating functional groups like esters, ketones, and ethers on the coupling partners. nih.govrsc.org This method provides a direct route for synthesizing complex alkylated arenes by forming a C(sp³)–C(sp²) bond. nih.gov Furthermore, protocols for C(sp³)–C(sp³) bond formation through the coupling of two different alkyl halides have also been developed. thieme-connect.comacs.org

Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of a Primary Alkyl Bromide with an Aryl Bromide

| Catalyst | Ligand | Reductant | Solvent | Temperature | Outcome | Ref. |

|---|---|---|---|---|---|---|

| NiBr₂ | Spiro-bidentate-pyox | Mn powder | N-Methylpyrrolidone (NMP) | 60 °C | C(sp³)–C(sp²) bond formation | nih.govrsc.org |

Enantioselective nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing stereogenic centers, particularly from racemic secondary alkyl electrophiles. researchgate.net These reactions typically employ a chiral ligand to control the stereochemical outcome of the C-C bond formation. While the 2-bromoethyl group of the title compound is prochiral rather than racemic, the principles of enantioselective catalysis are relevant for potential transformations.

The development of enantioselective methods for primary alkyl halides is less common but represents an important frontier. For instance, enantioselective sp-sp³ cross-coupling has been achieved between alkynyl organometals and racemic benzyl (B1604629) bromides, which are structurally related to primary halides, using a NiBr₂ catalyst and a chiral Pybox ligand. nih.gov Such reactions proceed in a stereoconvergent manner, where both enantiomers of the starting material are converted into a single enantiomer of the product. nih.gov Applying these concepts to prochiral primary bromides like this compound to generate chiral products is a subject of ongoing research interest. researchgate.net

Copper-Mediated Transformations

Copper-catalyzed and -mediated reactions represent an economical and practical alternative to palladium and nickel systems for forming C-C and C-N bonds with alkyl halides. acs.orgnih.gov The bromoethyl group of this compound can readily participate in these transformations.

Copper-catalyzed Suzuki-Miyaura type couplings of unactivated primary and secondary alkyl halides with arylboron reagents have been developed. thieme-connect.com These reactions can proceed through a radical mechanism and are effective for alkyl bromides, iodides, and even less reactive chlorides. thieme-connect.com Similarly, the coupling of primary alkylboronic esters with aryl halides can be achieved using an inexpensive copper catalyst. rsc.org Non-activated primary alkyl bromides can also be coupled with alkyl 9-BBN reagents to form C(sp³)–C(sp³) bonds. capes.gov.br

For C-N bond formation, copper-catalyzed Ullmann-type reactions provide a classic method for coupling alkylamines with aryl halides. acs.org The development of milder protocols using chelating ligands, such as diamines, has greatly expanded the scope and functional group tolerance of these reactions, allowing them to proceed with catalytic amounts of copper under less harsh conditions. acs.orgnih.gov These methods could be applied to couple the bromoethyl moiety with various nitrogen nucleophiles. nih.govcapes.gov.br

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of electron-donating methoxy (B1213986) and methyl groups. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three substituents on the ring. vanderbilt.edu

4-Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring via a powerful resonance effect. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the positions ortho (C3, C5) and para (C1, already substituted) to it.

2-Methyl Group (-CH₃): This is a weakly activating ortho, para-director that donates electron density primarily through an inductive effect and hyperconjugation. youtube.com It directs incoming electrophiles to positions ortho (C1, C3) and para (C5) relative to itself.

Predicted Regioselectivity: The vacant positions on the aromatic ring are C3, C5, and C6. The directing effects of the substituents converge to strongly favor substitution at C3 and C5.

Position 3: This position is ortho to both the powerful methoxy director and the methyl director, making it a highly activated site.

Position 5: This position is para to the methyl group and ortho to the methoxy group, also making it a highly activated site.

Position 6: This position is meta to the methoxy group and is not electronically favored by either the methoxy or methyl directors.

Therefore, electrophilic attack is predicted to occur almost exclusively at positions 3 and 5. The distribution between these two isomers will be influenced by the steric hindrance and the specific electrophile used. Position 5 is generally less sterically encumbered than position 3, which is situated between two substituents. Consequently, substitution at C5 is often the major product, while substitution at C3 yields a minor product. youtube.com

Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of 4-OCH₃ | Influence of 2-CH₃ | Combined Effect | Predicted Outcome | Ref. |

|---|---|---|---|---|---|

| C3 | Ortho (Activating) | Ortho (Activating) | Strongly Activated | Minor Product (steric hindrance) | organicchemistrytutor.comyoutube.com |

| C5 | Ortho (Activating) | Para (Activating) | Strongly Activated | Major Product | organicchemistrytutor.comyoutube.com |

Functionalization of the Aromatic Nucleus

The benzene (B151609) ring of this compound is substituted with a methoxy group, a methyl group, and a bromoethyl group, each influencing the regioselectivity of further functionalization. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The bromoethyl group is a deactivating group. The interplay of these substituents dictates the outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Friedel-Crafts Acylation: In Friedel-Crafts acylation reactions, the acyl group is expected to be directed to the positions activated by the methoxy and methyl groups. masterorganicchemistry.comnih.gov Given the steric hindrance from the adjacent methyl group, acylation is likely to occur at the position ortho to the methoxy group and meta to the methyl group. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard for these reactions. masterorganicchemistry.comscirp.org

Nitration: The nitration of the aromatic ring, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the existing substituents. youtube.com The nitro group would likely be introduced at the positions activated by the methoxy and methyl groups. youtube.com

A summary of potential electrophilic aromatic substitution reactions is presented below:

| Reaction Type | Reagents | Expected Major Product(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the position ortho to the methoxy group |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho and para to the activating groups |

Transformations of the Methoxy Group

The methoxy group is a key functional handle that can be subjected to demethylation to reveal a phenol (B47542) or undergo oxidative transformations.

The cleavage of the methyl ether to yield the corresponding phenol is a common transformation in organic synthesis. Several reagents are effective for the demethylation of aryl methyl ethers.

Common Demethylation Reagents and Conditions:

| Reagent | Conditions |

| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane (B109758) at low temperatures. |

| Aluminum chloride (AlCl₃) | Often requires heating in a solvent like dichloromethane or without a solvent. |

| Hydrobromic acid (HBr) | Usually requires heating with concentrated HBr. |

These methods can be applied to this compound to synthesize 4-(2-bromoethyl)-3-methylphenol, a valuable intermediate for further derivatization.

The ether linkage of the methoxy group can be a site for oxidative reactions, most notably oxidative demethylation to form quinones.

Oxidative Demethylation:

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful oxidizing agent capable of converting hydroquinone (B1673460) dimethyl ethers into quinones. echemi.com While this compound is not a hydroquinone diether, related p-methoxy substituted compounds can undergo oxidative cleavage under specific conditions. researchgate.net The reaction of this compound with a strong oxidant like CAN could potentially lead to the formation of a quinone derivative, although the specific outcome would depend on the reaction conditions and the influence of the other ring substituents.

Annulation and Cyclization Reactions Utilizing the Bromoethyl Chain

The bromoethyl side chain is a prime electrophilic handle for the construction of new rings through intramolecular cyclization reactions. This strategy is particularly useful for the synthesis of tetralin and tetralone frameworks, which are common motifs in natural products and pharmacologically active molecules.

Intramolecular Cyclization:

An intramolecular Friedel-Crafts type reaction can be envisioned where the bromoethyl group acts as the electrophile. In the presence of a Lewis acid, the bromoethyl chain could cyclize onto the aromatic ring to form a six-membered ring. The regioselectivity of this cyclization would be influenced by the electronic nature of the aromatic ring. This approach is a common method for the synthesis of tetralone derivatives. orgsyn.orgchemicalbook.comchemicalbook.com For instance, the cyclization of a related phenylpropanoic acid derivative is a key step in the synthesis of 6-methyl-7-methoxy-1-tetralone. prepchem.com

A plausible synthetic route starting from this compound could lead to the formation of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene (B13026731) derivatives.

The table below summarizes the key cyclization approach:

| Reaction Type | Key Feature | Potential Product |

| Intramolecular Friedel-Crafts Alkylation | Cyclization of the bromoethyl chain onto the aromatic ring | Tetralin or Tetralone derivatives |

Mechanistic Investigations and Computational Studies on 1 2 Bromoethyl 4 Methoxy 2 Methylbenzene Reactivity

Detailed Mechanistic Pathways of Nucleophilic Substitutions

Nucleophilic substitution reactions of 1-(2-bromoethyl)-4-methoxy-2-methylbenzene can proceed through different mechanistic pathways, namely SN1 and SN2, with the potential for neighboring group participation. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The primary nature of the carbon bearing the bromine atom would typically favor an SN2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, the presence of the bulky 4-methoxy-2-methylphenyl group can sterically hinder this approach.

Conversely, the proximity of the electron-rich aromatic ring can facilitate an SN1-type mechanism through the formation of a stabilized carbocation. The methoxy (B1213986) group at the para position and the methyl group at the ortho position both act as electron-donating groups, which would stabilize a positive charge on the benzylic carbon. While the carbocation would be primary, anchimeric assistance from the aryl group can lead to the formation of a more stable phenonium ion intermediate. This neighboring group participation is a common feature in the solvolysis of 2-phenylethyl systems.

A study on the solvolysis of 2-phenylethyl tosylates provides insight into this phenomenon. The role of the solvent is also critical; polar protic solvents will favor the SN1 pathway by stabilizing the ionic intermediates, while polar aprotic solvents are more conducive to the SN2 mechanism.

Mechanistic Elucidation of Transition Metal-Catalyzed Cross-Couplings

Transition metal catalysis, particularly with nickel and palladium, has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds using alkyl halides like this compound as electrophiles. These reactions offer a versatile means to elaborate the structure of the molecule.

While palladium catalysis often proceeds via a Pd(0)/Pd(II) cycle for aryl and vinyl halides, the cross-coupling of sp3-hybridized alkyl halides like this compound with nickel catalysts can involve more complex catalytic cycles. The traditional Ni(0)/Ni(II) cycle involves oxidative addition of the alkyl halide to a Ni(0) complex, followed by transmetalation and reductive elimination.

However, an alternative Ni(I)/Ni(III) catalytic cycle has been proposed and is gaining evidence, particularly for reactions involving alkyl electrophiles. This pathway is thought to be initiated by the formation of a Ni(I) species, which then reacts with the alkyl halide. The resulting Ni(III) intermediate undergoes transmetalation and reductive elimination to furnish the product and regenerate a Ni(I) catalyst. This cycle is often invoked to explain the high efficiency and unique selectivities observed in certain nickel-catalyzed cross-couplings of alkyl halides. The operation of a Ni(I)/Ni(III) cycle is often implicated in challenging cross-coupling reactions due to its potential to circumvent issues like β-hydride elimination.

The choice of ligands and additives is crucial for the success of transition metal-catalyzed cross-coupling reactions involving this compound. Ligands not only stabilize the metal center but also play a direct role in influencing the reactivity, selectivity, and efficiency of the catalytic system.

For nickel-catalyzed cross-couplings of alkyl electrophiles, bidentate ligands such as those based on phenanthroline or bipyridine have proven effective. These ligands can promote the desired oxidative addition and reductive elimination steps while suppressing unwanted side reactions. For instance, in nickel-catalyzed reductive couplings, the ligand can influence the chemoselectivity of the reaction.

Additives, such as bases and salts, also play a significant role. In Suzuki-Miyaura couplings, a base is required to facilitate the transmetalation step. The choice of base can affect the reaction rate and yield. In other cross-coupling reactions, additives may act as reductants to generate the active low-valent metal catalyst or as scavengers for byproducts that could inhibit the catalyst.

Influence of Electronic and Steric Factors on Reaction Regioselectivity and Stereoselectivity

The electronic and steric properties of the 4-methoxy-2-methylphenyl group in this compound are key determinants of the regioselectivity and stereoselectivity of its reactions.

In nucleophilic substitution reactions, the electron-donating nature of the methoxy and methyl groups enhances the nucleophilicity of the aromatic ring. This can lead to competing aromatic substitution reactions under certain conditions, although the primary focus of reactivity is the alkyl halide. The steric bulk of the ortho-methyl group can influence the approach of the nucleophile in an SN2 reaction, potentially slowing down the reaction rate compared to a less substituted analogue.

In transition metal-catalyzed cross-coupling reactions, these factors are also important. The electronic nature of the aryl group can influence the rate of oxidative addition. The steric hindrance provided by the ortho-methyl group could potentially favor catalysts with smaller ligand cones.

A significant challenge in the cross-coupling of primary alkyl halides is the competing β-hydride elimination from the alkylmetal intermediate. For this compound, the corresponding organometallic intermediate would have β-hydrogens, making this a potential side reaction. The choice of catalyst system, particularly the ligand, is critical to favor the desired reductive elimination over β-hydride elimination.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving this compound. These studies can elucidate the structures and energies of intermediates and transition states that are often difficult to observe experimentally.

While specific DFT studies on this compound may not be widely published, computational investigations of related systems offer valuable insights. For nucleophilic substitutions, DFT calculations can be used to compare the energy barriers for the SN1 and SN2 pathways and to model the structure of the phenonium ion intermediate.

In the context of transition metal-catalyzed cross-coupling reactions, DFT has been instrumental in comparing the energetics of different catalytic cycles. For nickel-catalyzed reactions of alkyl electrophiles, DFT studies have been used to support the feasibility of the Ni(I)/Ni(III) pathway over the traditional Ni(0)/Ni(II) cycle in certain cases. These calculations can model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a detailed picture of the reaction energy profile.

For example, DFT calculations can help to understand how the ligand structure influences the geometry and stability of the nickel complexes and the energy barriers for the elementary steps of the reaction. This can aid in the rational design of more efficient and selective catalysts.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chemical reactivity. For this compound and its analogs, a QSAR model could be developed to predict their reactivity in, for example, a nucleophilic substitution reaction with a common nucleophile.

The development of such a model would involve synthesizing a series of analogs of this compound with different substituents on the aromatic ring. The reaction rates of these compounds under standardized conditions would then be measured. These experimentally determined reaction rates would serve as the dependent variable in the QSAR model.

The next step would be to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic, steric, or hydrophobic.

Electronic Descriptors: These descriptors quantify the electronic effects of the substituents on the benzene (B151609) ring. The Hammett equation is a cornerstone of physical organic chemistry and is often used in QSAR studies of aromatic compounds. pharmacy180.comwikipedia.org It relates the reaction rate constant (k) of a substituted benzene derivative to the rate constant of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). pharmacy180.comwikipedia.org The σ value is a measure of the electronic effect of a substituent, while ρ is a measure of the sensitivity of the reaction to these electronic effects. pharmacy180.com For the methoxy group at the para position, the Hammett σ value is negative, indicating it is an electron-donating group, while the methyl group has a smaller negative σ value. wikipedia.orgstackexchange.com

Steric Descriptors: These descriptors account for the size and shape of the substituents. The Taft steric parameter (Es) is a commonly used descriptor for the steric effect of a substituent. The ortho-methyl group in this compound would have a significant steric effect that could be quantified using such parameters.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. While perhaps less critical for predicting reactivity in a homogenous solution, it can be important in multiphasic systems.

Once the experimental reactivity data and the calculated descriptors are obtained, statistical methods such as multiple linear regression (MLR) are used to build the QSAR model. The resulting equation would take the general form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP + ...

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

A hypothetical QSAR study on a series of substituted (2-bromoethyl)benzenes might yield data like that presented in the interactive table below. In this hypothetical example, we are correlating the relative rate of a nucleophilic substitution reaction with the Hammett sigma parameter and the Taft steric parameter.

| Substituent (Position) | Relative Rate | Hammett σp | Taft Es (for ortho) |

|---|---|---|---|

| H | 1.00 | 0.00 | 0.00 |

| 4-OCH3 | 5.20 | -0.27 | - |

| 2-CH3 | 0.85 | - | -1.24 |

| 4-NO2 | 0.15 | 0.78 | - |

| 2-Cl, 4-OCH3 | 2.50 | -0.27 | -0.97 |

| 2-CH3, 4-OCH3 | 4.30 | -0.27 | -1.24 |

This table illustrates how different substituents would be expected to influence the reaction rate. Electron-donating groups like methoxy at the para position increase the rate, while electron-withdrawing groups like nitro decrease it. Steric hindrance from an ortho-substituent like a methyl group would be expected to decrease the reaction rate. The development of a robust QSAR model would allow for the prediction of the reactivity of new, unsynthesized analogs, thereby guiding further research and development.

Applications of 1 2 Bromoethyl 4 Methoxy 2 Methylbenzene As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Aromatic Systems and Heterocycles

The structure of 1-(2-bromoethyl)-4-methoxy-2-methylbenzene makes it a suitable precursor for the synthesis of various heterocyclic systems, particularly isoquinoline (B145761) and its derivatives. The presence of the phenethylamine (B48288) backbone is key to its utility in cyclization reactions.

Classic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the construction of the isoquinoline core. nrochemistry.comwikipedia.orgwikipedia.org The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org For this compound, this would first involve the conversion of the bromoethyl group to an aminoethyl group, followed by acylation to form the corresponding amide. The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring would then facilitate the intramolecular electrophilic aromatic substitution required for ring closure. jk-sci.com

Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, could be employed. wikipedia.org Again, initial conversion of the bromoethyl moiety to the amine is a prerequisite. The electron-rich nature of the benzene (B151609) ring in this compound is advantageous for these types of electrophilic cyclization reactions. jk-sci.comorganic-chemistry.org

The following table outlines the general conditions for these named reactions, which are applicable to phenethylamine derivatives.

| Reaction | Reactants | Reagents and Conditions | Product Type |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, or Tf₂O; typically refluxing in a non-polar solvent. nrochemistry.comwikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), protic or aprotic solvent, often with heating. wikipedia.org | Tetrahydroisoquinoline |

While direct literature examples for this compound in these specific reactions are not prevalent, the fundamental reactivity of the phenethylamine scaffold strongly suggests its potential as a precursor for substituted isoquinolines. nrochemistry.comwikipedia.org These heterocycles are of significant interest due to their presence in a wide array of biologically active compounds and natural products. osi.lv

Role in the Construction of Natural Product Analogues (Synthetic Pathways Only)

The phenethylamine structural motif present in this compound is a key component of many complex natural products. Its application as a precursor allows for the construction of analogues of these biologically significant molecules. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological effects.

While specific examples detailing the use of this compound are not extensively documented, its structure is closely related to intermediates used in the synthesis of various alkaloids. The general synthetic strategies for these natural products often involve the coupling of a phenethylamine derivative with another molecular fragment, followed by cyclization reactions to build the core alkaloid structure.

For instance, the synthesis of certain isoquinoline alkaloids could potentially utilize this compound. The synthetic pathway would likely involve the initial conversion of the bromoethyl group to a primary or secondary amine. This amine could then be acylated and subsequently cyclized via reactions like the Bischler-Napieralski or Pictet-Spengler to form the core heterocyclic structure of the natural product analogue.

Development of Polymeric Materials and Liquid Crystalline Systems

The reactivity of this compound lends itself to the synthesis of novel polymeric materials. The bromoethyl group can be converted into a variety of functional groups suitable for polymerization. For example, elimination of HBr would yield a substituted styrene (B11656) monomer. Such monomers can undergo polymerization to form polystyrene-based materials with specific optical or electronic properties conferred by the substituted aromatic ring.

A notable application lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. While direct polymerization of this compound is not typical, it can be converted into a suitable monomer. For instance, a related compound, 1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene, is used in the synthesis of PPV derivatives via the Gilch route, which involves polymerization with a strong base. researchgate.net A similar synthetic strategy could potentially be adapted for monomers derived from this compound to create new PPV materials with tailored properties.

The rigid nature of the aromatic backbone in polymers derived from this precursor could also lead to the formation of liquid crystalline systems. The specific arrangement and nature of the substituents on the benzene ring would play a crucial role in determining the mesomorphic properties of the resulting polymers.

Precursor for Specialized Reagents and Catalysts

The functional groups present in this compound allow for its conversion into a range of specialized reagents and ligands for catalysis. The bromoethyl group is particularly useful for introducing the phenethyl moiety onto other molecules through nucleophilic substitution reactions.

For example, reaction with tertiary phosphines would yield phosphonium (B103445) salts. These salts can be converted into ylides for use in the Wittig reaction, a powerful method for alkene synthesis. Alternatively, the bromoethyl group can be used to alkylate various nucleophiles, such as amines, thiols, and carbanions, to generate more complex molecules that can serve as ligands for metal-catalyzed reactions.

The development of N-containing heterocycles as ligands and catalysts is a significant area of research. openmedicinalchemistryjournal.com The potential to synthesize substituted isoquinolines from this compound, as discussed in section 5.1, opens up possibilities for creating novel chiral ligands for asymmetric catalysis.

Methodological Advancements in Organic Synthesis Facilitated by its Reactivity

The reactivity of this compound can be harnessed to facilitate and explore new methodologies in organic synthesis.

The phenethyl scaffold of this compound is a common feature in many chiral auxiliaries and ligands used in asymmetric synthesis. While direct applications of this specific compound are not widely reported, its derivatives hold potential. For instance, conversion of the bromoethyl group to an amino group would allow for the synthesis of chiral amides or sulfonamides. These chiral derivatives could then be used to direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. The synthesis of chiral pyrrolidine (B122466) derivatives, which are valuable in pharmacology, represents a relevant area of asymmetric synthesis where such precursors could be valuable. osi.lv

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. nih.govacs.orgcardiff.ac.ukdtu.dk This solvent-free approach can lead to different reactivity and selectivity compared to traditional solution-based methods. nih.gov The solid-state nature of many organic compounds, including derivatives of this compound, makes them potential candidates for mechanochemical transformations.

For example, the synthesis of amides, a frequent transformation in medicinal chemistry, has been achieved mechanochemically. acs.org One could envision the reaction of an amine with a carboxylic acid derivative of this compound under ball-milling conditions. Furthermore, mechanochemical methods have been applied to the synthesis of nitrogen-containing heterocycles, suggesting a potential green route to isoquinoline derivatives from this precursor. researchgate.net The activation of C-Br bonds under mechanochemical conditions could also open up new avenues for cross-coupling and other bond-forming reactions involving this compound. cardiff.ac.uk

Analytical Strategies for Reaction Monitoring and Product Characterization in Synthetic Transformations

Spectroscopic Methods for Structural Confirmation of Reaction Products

Spectroscopic methods are crucial for the unambiguous identification and structural elucidation of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic compounds. For this compound, ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the bromoethyl group, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the bromine atom are expected to resonate at a lower field (δ 3.4-3.6 ppm) compared to the methylene protons adjacent to the aromatic ring (δ 3.0-3.2 ppm), both likely appearing as triplets due to coupling with each other. The methoxy group protons will be a sharp singlet around δ 3.8 ppm, and the methyl group protons will also be a singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbon of the methoxy group is expected around 55 ppm, while the methyl carbon will be at a higher field, around 15-20 ppm. The methylene carbons of the bromoethyl group will appear in the range of 30-40 ppm. The aromatic carbons will resonate in the downfield region of 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural assignment. A COSY spectrum would show correlations between the coupled protons of the bromoethyl group and within the aromatic ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 6.5 - 7.5 | m | - |

| -CH₂-Br | 3.4 - 3.6 | t | 7-8 |

| Ar-CH₂- | 3.0 - 3.2 | t | 7-8 |

| -OCH₃ | ~3.8 | s | - |

| Ar-CH₃ | ~2.2 | s | - |

This table represents expected values based on chemical structure and data from related compounds.

| Carbon | Expected Chemical Shift (ppm) |

| Ar-C (quaternary) | 110 - 160 |

| Ar-CH | 110 - 140 |

| -OCH₃ | ~55 |

| -CH₂-Br | 30 - 35 |

| Ar-CH₂- | 35 - 40 |

| Ar-CH₃ | 15 - 20 |

This table represents expected values based on chemical structure and data from related compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.gov

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would lead to predictable fragmentation of the molecule. A common fragmentation pathway would be the loss of a bromine radical (•Br) to give a stable carbocation. Another significant fragmentation would be the benzylic cleavage to form a tropylium-like ion, which is often the base peak in the spectrum of alkylbenzenes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a powerful tool for confirming the identity of the synthesized product and distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₃BrO), the exact mass would be calculated and compared with the experimentally determined value.

The NIST WebBook entry for the related compound Benzene (B151609), 1-(2-bromoethyl)-4-methoxy-, shows a molecular weight of 215.087 g/mol . nist.govnist.gov The mass spectrum of this isomer under electron ionization is also available, which can provide insights into the expected fragmentation of the target compound. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring and the alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-O stretching of the methoxy group (a strong band around 1250 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. Monitoring the appearance of the C-Br band and the disappearance of the starting material's characteristic bands can be used to follow the progress of the synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like aromatic rings. This compound is expected to show absorption maxima in the UV region, characteristic of a substituted benzene ring. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a simple and effective method for quantitative analysis and for monitoring reaction kinetics, especially when coupled with a chromatographic technique like HPLC.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. By taking aliquots from the reaction mixture at different time intervals, the consumption of starting materials and the formation of the product can be quantified.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the product shows strong absorbance. The retention time of the product peak would be specific under defined conditions, and the peak area can be used to determine its concentration and thus the purity of the sample. While specific HPLC methods for this compound are not detailed in the provided search results, a commercial supplier, BLDpharm, indicates the availability of HPLC and other analytical data for this compound. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds. Given its structure, this compound is likely to be sufficiently volatile and thermally stable for GC analysis. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification.

Future Perspectives and Emerging Research Avenues for 1 2 Bromoethyl 4 Methoxy 2 Methylbenzene Chemistry

Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of 1-(2-bromoethyl)-4-methoxy-2-methylbenzene and its precursors traditionally relies on methods that may involve hazardous reagents and solvents. A significant future direction lies in developing more sustainable and environmentally benign synthetic protocols. Key to this is the principle of green chemistry, which encourages the use of safer solvents and reagents to minimize waste and environmental impact.

A primary target for green innovation is the side-chain bromination of the precursor, 1-ethyl-4-methoxy-2-methylbenzene (B13942077). Historically, reagents like N-bromosuccinimide (NBS) have been used in chlorinated solvents such as carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. google.com Future research will focus on replacing these hazardous solvents with more environmentally friendly alternatives. Studies have already shown that solvents like cyclohexane (B81311) or acetonitrile (B52724) can be effective for NBS brominations, offering comparable yields without the associated environmental risks. google.com The benzylic position of the ethyl group is particularly susceptible to radical bromination due to the formation of a resonance-stabilized benzylic radical, making selective substitution feasible. orgoreview.comyoutube.comyoutube.com

Another promising green approach is the use of a solid bromide/bromate (B103136) couple, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃), in an aqueous acidic medium. rsc.org This method provides an efficient and practical alternative to using liquid bromine or NBS, as the reagents are stable, non-hazardous, and can be used under ambient conditions. rsc.org

| Reagent System | Traditional Solvent | Green Alternative(s) | Key Advantages of Green Approach |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Cyclohexane, Acetonitrile google.com | Avoids toxic and ozone-depleting solvent; reduces formation of side-products. |

| Molecular Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Aqueous Medium (with NaBrO₃) rsc.org | Eliminates organic solvents; uses stable, inexpensive solid reagents; safer handling. |

| A comparison of traditional and emerging green chemistry approaches for the synthesis of bromoalkylarenes. |

Future work will likely focus on optimizing reaction conditions for these greener systems, exploring solvent-free methodologies, and developing recyclable reagents to further enhance the sustainability of synthesizing this compound.

Exploration of Novel Catalytic Systems for its Transformation

The carbon-bromine (C-Br) bond in this compound is a prime target for catalytic transformation, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. While traditional cross-coupling reactions are well-established, emerging research focuses on novel catalytic systems that offer improved efficiency, selectivity, and substrate scope under milder conditions.

One frontier is the use of main-group elements as catalysts. For instance, monovalent gallanediyls have been shown to activate C-Br bonds in bromoalkanes through oxidative addition, a reactivity pattern once thought to be exclusive to transition metals. d-nb.info Applying such systems to this compound could open new, metal-free pathways for its functionalization. d-nb.info

In the realm of transition metal catalysis, research continues to evolve beyond classic palladium systems. Catalysts based on more abundant and less toxic first-row transition metals like cobalt are gaining traction. Cobalt-based systems have been successfully used for the cross-electrophile coupling of aryl halides, demonstrating their potential for activating strong chemical bonds. acs.org The development of cobalt or other earth-abundant metal catalysts for cross-coupling reactions involving the bromoethyl moiety would be a significant advance. Furthermore, innovative catalyst design, such as the development of Ru-PNP pincer complexes for alcohol transformations, showcases the power of ligand design to control reactivity and selectivity, a principle that can be extended to transformations of alkyl halides. dtu.dk

| Catalytic Approach | Potential Transformation | Rationale |

| Main-Group Catalysis (e.g., Gallanediyls) | C-Br bond activation for subsequent functionalization | Provides a metal-free alternative to traditional transition metal catalysis. d-nb.info |

| Cobalt-Catalyzed Cross-Coupling | Biaryl synthesis or alkyl-aryl coupling | Utilizes an earth-abundant, less toxic metal; expands the toolkit beyond palladium. acs.org |

| Palladium-Catalyzed Alkenylation | Synthesis of allylic amine precursors | Enables enantioselective C-N bond formation by coupling with imines. acs.org |

| Ruthenium-Pincer Complex Catalysis | Dehydrobromination or reductive coupling | Advanced ligand design allows for novel reactivity and control under mild conditions. dtu.dk |

| Potential novel catalytic systems for the transformation of this compound. |

Future research will aim to discover and optimize these novel catalytic systems to precisely modify the structure of this compound, providing access to a diverse range of derivatives for applications in materials science and medicinal chemistry.

Expansion of its Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single operation by forming multiple chemical bonds in one pot. nih.gov The reactive bromoethyl group makes this compound an ideal substrate for initiating such processes.

In multicomponent reactions, which involve three or more starting materials, this compound can serve as a key electrophilic building block. organic-chemistry.orgrug.nl For example, it could participate in a three-component reaction with a sulfur source (like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an aryldiazonium salt, catalyzed by copper, to synthesize aryl alkyl thioethers. organic-chemistry.org This approach rapidly builds molecular complexity from simple, readily available precursors.

Cascade reactions are triggered by a single event, which then leads to a sequence of intramolecular transformations. The nucleophilic substitution of the bromide ion in this compound is a perfect initiating step. For instance, reaction with a nucleophile could be followed by an intramolecular cyclization onto the aromatic ring or another functional group, a strategy commonly seen in the biosynthesis of natural products like cyclic terpenoids. nih.gov This would allow for the rapid assembly of complex heterocyclic or polycyclic frameworks that would otherwise require lengthy, stepwise syntheses.

A hypothetical cascade could involve:

Initiation: Nucleophilic displacement of the bromide by an amine or thiol.

Propagation: Intramolecular cyclization of the newly introduced nucleophile onto the aromatic ring, potentially facilitated by an activating group or a subsequent oxidation step.

Termination: A final protonation or rearrangement step to yield a stable, complex product.

The development of novel cascade and multicomponent reactions utilizing this compound will be a key area of future research, driven by the demand for atom economy and synthetic efficiency.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for predicting reaction outcomes and elucidating mechanisms. rsc.orgrsc.org Applying these advanced modeling techniques to the chemistry of this compound can accelerate the discovery of new reactions and optimize existing ones.

Computational modeling can be used to:

Predict Reaction Feasibility: Before undertaking laboratory work, DFT calculations can predict the activation energies and reaction energies for various synthetic routes. researchgate.net For example, the energetic profiles for the bromination of 1-ethyl-4-methoxy-2-methylbenzene using different reagents (NBS vs. NaBr/NaBrO₃) could be compared to identify the most efficient and sustainable method.

Elucidate Reaction Mechanisms: Modeling can provide detailed insight into the transition states and intermediates of complex catalytic cycles or cascade reactions. acs.org This understanding is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For instance, modeling the interaction between this compound and a novel catalyst could reveal the precise mechanism of C-Br bond activation.

Design Novel Catalysts and Substrates: By understanding structure-property relationships, computational tools can guide the rational design of new catalysts with enhanced activity or substrates tailored for specific transformations. mdpi.com

| Application Area | Computational Method | Predicted Outcome for this compound |

| Sustainable Synthesis | DFT Energy Profiles | Identification of the most energetically favorable green bromination pathway. researchgate.net |

| Catalysis | Transition State Modeling | Elucidation of the C-Br activation mechanism with a novel catalyst. acs.org |

| Cascade Reactions | Mechanistic Pathway Analysis | Prediction of the most likely cyclization pathway following nucleophilic substitution. rsc.org |

| Property Prediction | QSAR, Molecular Dynamics | Forecasting the biological or material properties of novel derivatives. mdpi.com |

| Applications of advanced computational modeling in the chemistry of this compound. |

The integration of advanced computational modeling into the research workflow for this compound will enable a more predictive and less empirical approach to synthesis, saving time, resources, and paving the way for rapid innovation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene, and how can reaction parameters be controlled?

A common approach involves Friedel-Crafts alkylation of 4-methoxy-2-methylbenzene with 1,2-dibromoethane, followed by selective bromination. Critical parameters include:

- Temperature control (0–5°C) to minimize polyalkylation .

- Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the mono-bromoethyl product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : ¹H NMR reveals characteristic signals for the bromoethyl group (δ 3.5–3.7 ppm, triplet) and methoxy substituent (δ 3.8 ppm, singlet) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 215.0 (C₁₀H₁₁BrO⁺) .

- X-ray Crystallography : Resolves dihedral angles (e.g., methoxy vs. bromoethyl groups), as seen in related structures .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles due to the compound’s lachrymatory properties and potential skin irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile bromoethyl intermediates .

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can this compound serve as a precursor for fluorescent probes in biological imaging?

The bromoethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to attach fluorophores like styryl moieties. For example:

Q. What computational methods predict the regioselectivity of nucleophilic substitution reactions involving this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites (e.g., bromoethyl carbon) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate steric effects of the methyl group, which may hinder backside attack in SN₂ mechanisms .

- Compare computed activation energies for competing pathways (e.g., SN₁ vs. SN₂) to guide experimental design .

Q. How do steric and electronic effects of substituents influence its reactivity in catalytic applications?

- Steric Effects : The 2-methyl group creates steric hindrance, reducing accessibility to the bromoethyl site in bulky catalyst systems (e.g., Grubbs catalysts) .

- Electronic Effects : The methoxy group’s electron-donating resonance stabilizes transition states in Heck coupling , improving yields of aryl-olefin products .

- Experimental validation via Hammett plots can quantify substituent effects on reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational molecular weights?

- Example : Experimental exact mass (215.0) vs. computed mass (215.04) may arise from isotopic contributions (e.g., ⁷⁹Br vs. ⁸¹Br).

- Method : Use high-resolution MS to differentiate isotopic peaks and validate purity. Cross-check with NMR integration ratios for substituent consistency .

Applications in Organic Synthesis

Q. What strategies optimize the compound’s use in synthesizing chiral ligands?

- Chiral Resolution : Employ enzymatic kinetic resolution (e.g., lipases) to separate enantiomers after introducing a chiral center via asymmetric alkylation .

- Coordination Chemistry : Functionalize the bromoethyl group with phosphine or amine donors for transition-metal catalysts (e.g., Pd or Ru complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.